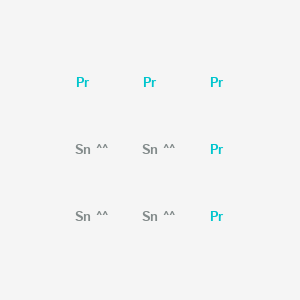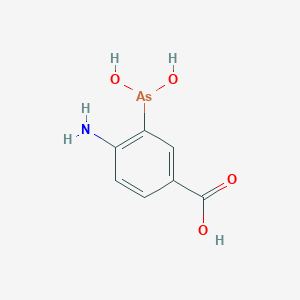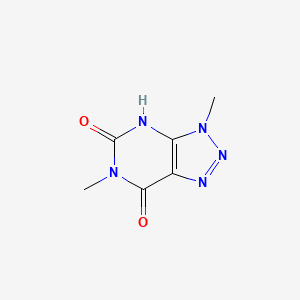
1,9-Dimethyl-8-azaxanthin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Dimethyl-8-azaxanthin is a synthetic compound belonging to the class of xanthophylls, which are oxygenated derivatives of carotenoids This compound is known for its vibrant orange-red color and is structurally similar to other carotenoids like astaxanthin and β-carotene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dimethyl-8-azaxanthin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as β-ionone and other carotenoid precursors.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, along with catalysts such as Lewis acids or bases to facilitate the reaction.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using biotechnological methods. Microbial fermentation using genetically engineered yeast or algae is a common approach. These microorganisms are engineered to produce high yields of the compound under controlled conditions, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1,9-Dimethyl-8-azaxanthin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products
Scientific Research Applications
1,9-Dimethyl-8-azaxanthin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of carotenoids and their derivatives in various chemical reactions.
Biology: The compound is studied for its potential antioxidant properties and its ability to protect cells from oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions like cardiovascular diseases, neurodegenerative disorders, and cancer.
Industry: It is used as a natural colorant in food and cosmetics, as well as in the development of nutraceuticals and dietary supplements.
Mechanism of Action
The mechanism of action of 1,9-Dimethyl-8-azaxanthin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound exhibits strong antioxidant properties by scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Cellular Protection: The compound protects cells from damage by stabilizing cell membranes and preventing lipid peroxidation.
Comparison with Similar Compounds
1,9-Dimethyl-8-azaxanthin is compared with other similar compounds like astaxanthin, β-carotene, and lutein:
Astaxanthin: Both compounds have strong antioxidant properties, but this compound is more stable under certain conditions.
β-Carotene: While β-carotene is a precursor to vitamin A, this compound does not have pro-vitamin A activity but has superior antioxidant capacity.
Lutein: Both compounds are used as natural colorants, but this compound has a more intense color and higher stability.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, including strong antioxidant and anti-inflammatory effects, make it a valuable subject of research in chemistry, biology, medicine, and industry.
Properties
CAS No. |
2278-14-0 |
|---|---|
Molecular Formula |
C6H7N5O2 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
3,6-dimethyl-4H-triazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H7N5O2/c1-10-5(12)3-4(7-6(10)13)11(2)9-8-3/h1-2H3,(H,7,13) |
InChI Key |
GTHVLJOZZSSHKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2)C)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


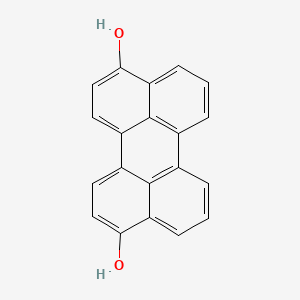
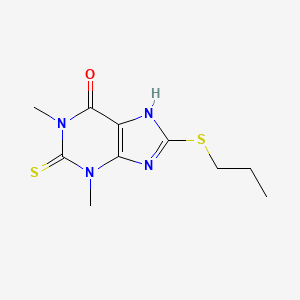
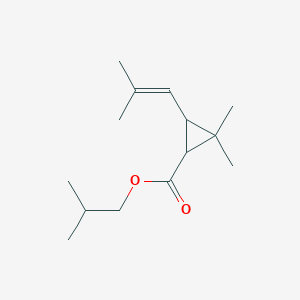
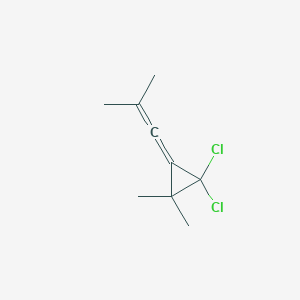
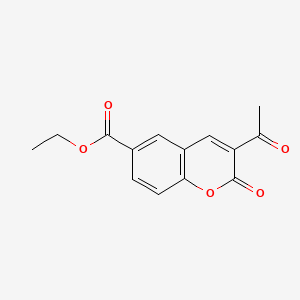

![1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14738310.png)
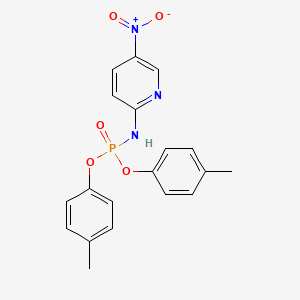
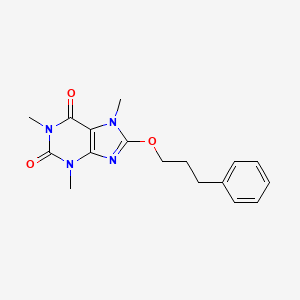
![N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide](/img/structure/B14738358.png)
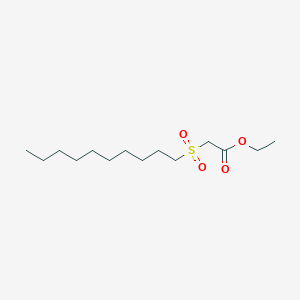
![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)
